molecular formula C8H10ClNO B183563 (5-Chloro-2-methoxyphenyl)methanamine CAS No. 181473-92-7

(5-Chloro-2-methoxyphenyl)methanamine

Cat. No. B183563
M. Wt: 171.62 g/mol
InChI Key: GIGGUFCYUVFLJZ-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of the above 2-chloro-2-methoxy-benzamide (1.0 g, 5.4 mmol) in anhydrous THF (10 mL) was added dropwise 1M BH3-THF complex (12.8 mL, 12.8 mmol) at 0° C. After 10 min. of stirring at 0° C., the reaction mixture was heated at 65° C. for 4 h. MeOH (approximately 10 mL) was then added to the cooled reaction mixture at 0° C. The reaction was warmed to room temperature and stirred for 10 min. The reaction solution was concentrated in vacuo to yield an oily product. The product was dissolved in 50% THF/MeOH (10 mL) and 4M HCl (10 mL) was added slowly to the solution. After 10 min. the mixture was partitioned between water (10 mL) and CH2Cl2 (20 mL). The aqueous layer was extracted with CH2Cl2 (10 mL) and the organic layers were discarded. The aqueous layer was basified to pH 9 with 5M NaOH solution. The solution was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to afford 0.36 g (39%) of 5-chloro-2-methoxy-benzylamine as a white solid.
Name
2-chloro-2-methoxy-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1([O:11][CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([NH2:6])=O.CO.[ClH:15]>C1COCC1.C1COCC1.CO>[Cl:15][C:8]1[CH:9]=[CH:10][C:2]([O:11][CH3:12])=[C:3]([CH:7]=1)[CH2:4][NH2:6] |f:4.5|

Inputs

Step One
Name
2-chloro-2-methoxy-benzamide
Quantity
1 g
Type
reactant
Smiles
ClC1(C(C(=O)N)C=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
THF MeOH
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 10 min. of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 65° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oily product
CUSTOM
Type
CUSTOM
Details
After 10 min. the mixture was partitioned between water (10 mL) and CH2Cl2 (20 mL)
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.